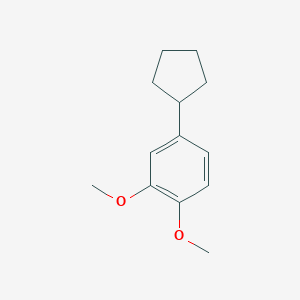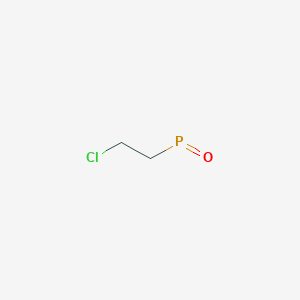
Cyanomethanimidoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanomethanimidoyl fluoride is an organofluorine compound characterized by the presence of both a cyano group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyanomethanimidoyl fluoride typically involves the reaction of cyanogen fluoride with methanimine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
NCF+CH2NH→NCCH2NHF
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cyanomethanimidoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler fluorinated compounds.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated nitriles, while reduction can produce fluorinated amines.
Aplicaciones Científicas De Investigación
Cyanomethanimidoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific fluorinated properties, such as increased resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which cyanomethanimidoyl fluoride exerts its effects involves interactions with various molecular targets. The fluorine atom’s high electronegativity influences the compound’s reactivity and stability. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The cyano group also plays a role in the compound’s reactivity, contributing to its overall chemical behavior.
Comparación Con Compuestos Similares
Cyanomethanimidoyl fluoride can be compared with other similar compounds, such as:
Fluoromethanimidoyl fluoride: Similar in structure but with different reactivity due to the absence of the cyano group.
Cyanomethanimidoyl chloride: The chlorine atom provides different chemical properties compared to fluorine.
Methanimidoyl fluoride: Lacks the cyano group, resulting in different applications and reactivity.
Uniqueness: this compound’s combination of a cyano group and a fluorine atom makes it unique, providing distinct chemical properties and reactivity patterns that are not observed in other similar compounds.
Propiedades
Número CAS |
107847-87-0 |
|---|---|
Fórmula molecular |
C2HFN2 |
Peso molecular |
72.04 g/mol |
Nombre IUPAC |
cyanomethanimidoyl fluoride |
InChI |
InChI=1S/C2HFN2/c3-2(5)1-4/h5H |
Clave InChI |
MWUKGRIHCRHEEE-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


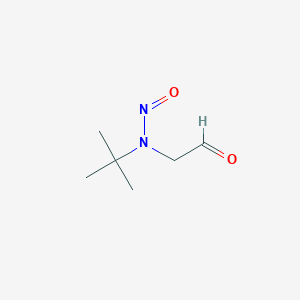
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
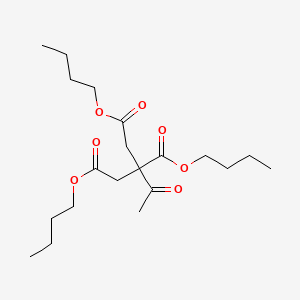
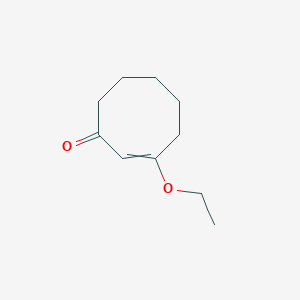

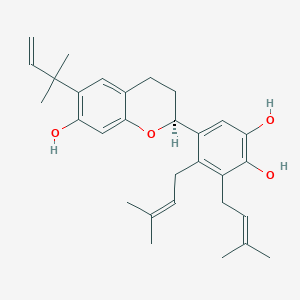
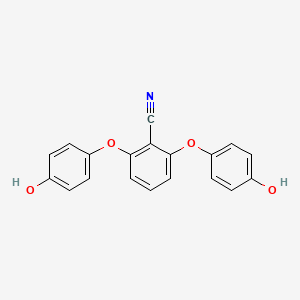
![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)

![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)

